1-Azaspiro[4.5]decane-2,8-dione oxalate
Description
1-Azaspiro[4.5]decane-2,8-dione oxalate is a spirocyclic compound characterized by a fused bicyclic structure with a nitrogen atom at the bridgehead and two ketone groups at positions 2 and 6. The molecular formula is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol . Key physical properties include a density of 1.17 g/cm³, a boiling point of 401°C, and a flash point of 190°C . The compound is typically stored at 2–8°C to ensure stability .
Synthetic routes for related spirocyclic compounds involve refluxing carboxylic acid derivatives with ethylenediamine in acidic conditions, followed by alkylation or functionalization steps . For example, 1-azaspiro[4.5]deca-6,9-diene-2,8-dione (a diene derivative) was synthesized via radical ipso-cyclization under mild conditions . The oxalate derivative likely forms via salt formation with oxalic acid, enhancing solubility for pharmaceutical applications.
Properties
Molecular Formula |
C11H15NO6 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
1-azaspiro[4.5]decane-2,8-dione;oxalic acid |
InChI |
InChI=1S/C9H13NO2.C2H2O4/c11-7-1-4-9(5-2-7)6-3-8(12)10-9;3-1(4)2(5)6/h1-6H2,(H,10,12);(H,3,4)(H,5,6) |
InChI Key |
YHCBWNXZNCCVRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CCC(=O)N2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[4.5]decane-2,8-dione oxalate typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then recrystallized using ethanol to obtain the final compound .
Industrial Production Methods: For industrial-scale production, the same synthetic route can be employed with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[4.5]decane-2,8-dione oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
1-Azaspiro[4.5]decane-2,8-dione oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of biologically active compounds
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.5]decane-2,8-dione oxalate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating metabolic processes. The compound’s unique structure allows it to bind effectively to its targets, leading to the desired biological effects .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Heteroatoms : Expanding the spiro ring (e.g., 5d’s 5.5 system vs. 5a’s 4.5) increases melting points, likely due to enhanced crystallinity .
- Substituent Effects : Electron-withdrawing groups (e.g., selenyl in 3f) improve lipophilicity, whereas oxalate salts enhance aqueous solubility .
- Unsaturation : The diene derivative (18) exhibits higher reactivity due to conjugation, enabling further functionalization .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
